[Acetyl-(4-chloro-phenyl)-amino]-acetic acid
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Overview
Description
2-[N-(4-chlorophenyl)acetamido]acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamido group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-chlorophenyl)acetamido]acetic acid typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with glycine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as acetone or dichloromethane and catalysts like pyridine .
Industrial Production Methods
Industrial production of 2-[N-(4-chlorophenyl)acetamido]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-chlorophenyl)acetamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-[N-(4-chlorophenyl)acetamido]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[N-(4-chlorophenyl)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to various biological effects, including anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-chloroacetanilide: Similar in structure but lacks the acetic acid moiety.
N-(4-chlorophenyl)acetamide: Similar but without the glycine-derived acetic acid group.
Uniqueness
2-[N-(4-chlorophenyl)acetamido]acetic acid is unique due to the presence of both the 4-chlorophenyl and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-(N-acetyl-4-chloroanilino)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
ZGNWAMZWJGOIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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